2-Cyclopropyl-2-methylpiperazine
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Overview
Description
2-Cyclopropyl-2-methylpiperazine is a heterocyclic organic compound that features a piperazine ring substituted with cyclopropyl and methyl groups. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-Cyclopropyl-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-benzyl-2-cyclopropyl-2-methylpiperazine: Similar structure with additional benzyl group.
Uniqueness
2-Cyclopropyl-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9-10H,2-6H2,1H3 |
InChI Key |
SRVMSIMOGPAYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1)C2CC2 |
Origin of Product |
United States |
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